3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The spiro[2.2]pentane moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The spiro[2.2]pentane moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{Spiro[2.2]pentan-1-yl}-1,2-oxazole: Lacks the amine group, making it less reactive in certain chemical reactions.
3-{Spiro[2.2]pentan-1-yl}-1,2-thiazol-5-amine: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical properties.
3-{Spiro[2.2]pentan-1-yl}-1,2-imidazol-5-amine: Features an imidazole ring instead of an oxazole ring, affecting its biological activity.
Uniqueness
The uniqueness of 3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine lies in its combination of the spiro[2.2]pentane moiety and the oxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-spiro[2.2]pentan-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-3-6(10-11-7)5-4-8(5)1-2-8/h3,5H,1-2,4,9H2 |
InChI Key |
DOVZCWBVRGZULX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2C3=NOC(=C3)N |
Origin of Product |
United States |
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